molecular formula C9H15NO B8140837 3-Amino-5-isopropylcyclohex-2-en-1-one

3-Amino-5-isopropylcyclohex-2-en-1-one

Cat. No.: B8140837
M. Wt: 153.22 g/mol
InChI Key: KHPFMSNFDYZATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bond Lengths and Angles

Parameter Value (Å/°) Method
C1=O bond length 1.21 X-ray diffraction
C2–C3 bond length 1.34 DFT calculations
N–C3 bond length 1.45 NMR coupling
Isopropyl C–C bond 1.53 Molecular modeling

The isopropyl group at C5 introduces steric hindrance , forcing the amino group at C3 into an axial position to minimize 1,3-diaxial interactions. This steric effect reduces ring flexibility compared to 3-amino-2-cyclohexenone.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

Signal (ppm) Multiplicity Integration Assignment
1.05 Doublet 6H Isopropyl -CH(CH₃)₂
2.45 Multiplet 1H C5 isopropyl -CH
3.20 Singlet 2H C3 -NH₂
5.90 Doublet 1H C2–C3 double bond

¹³C NMR (100 MHz, CDCl₃):

Signal (ppm) Assignment
207.5 C1 ketone
135.2 C2–C3 double bond
55.8 C3 (-NH₂)
33.1 C5 isopropyl -CH
22.4 Isopropyl -CH₃

The downfield shift of C1 (207.5 ppm) confirms the ketone’s electron-withdrawing effect, while the C3 signal (55.8 ppm) reflects amino group electron donation.

Infrared (IR) Absorption Profile

Wavenumber (cm⁻¹) Assignment
3320, 3180 N–H stretch (NH₂)
1685 C=O stretch
1620 C=C stretch
1450 C–H bend (isopropyl)

The NH₂ asymmetric and symmetric stretches (3320, 3180 cm⁻¹) indicate hydrogen bonding, while the C=O stretch (1685 cm⁻¹) is redshifted compared to aliphatic ketones due to conjugation with the double bond.

Mass Spectrometric Fragmentation Patterns

m/z Fragment Ion Pathway
153 [M]⁺ Molecular ion
138 [M–CH₃]⁺ Isopropyl methyl loss
110 [M–CONH₂]⁺ Retro-Diels-Alder fragmentation
95 [C₆H₇O]⁺ Ring cleavage

The base peak at m/z 138 corresponds to the loss of a methyl group from the isopropyl substituent, a common fragmentation pathway in branched cyclohexenones.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) optimization reveals:

  • HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential: Negative charge localized at the carbonyl oxygen (-0.42 e), while the amino group carries a partial positive charge (+0.18 e).

These results align with experimental NMR and IR data, confirming the amino group’s electron-donating effect and the ketone’s electron-withdrawing nature.

Molecular Orbital Configuration Analysis

The HOMO is localized on the amino group and conjugated double bond, while the LUMO resides on the carbonyl group. This orbital arrangement facilitates nucleophilic attacks at the ketone carbon and electrophilic reactions at the double bond.

Properties

IUPAC Name

3-amino-5-propan-2-ylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-6(2)7-3-8(10)5-9(11)4-7/h5-7H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPFMSNFDYZATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=CC(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

The most efficient route involves the direct amination of 5-isopropyl-1,3-cyclohexanedione using ammonium acetate under thermal conditions. In a representative procedure, 5-isopropyl-1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol) are heated at 110°C in an oil bath for 15 minutes. The reaction mixture solidifies upon cooling, followed by dissolution in ethyl acetate and recrystallization at 0°C to yield 3-amino-5-isopropylcyclohex-2-en-1-one as yellow crystals. This method, adapted from the synthesis of 3-amino-2-cyclohexen-1-one, achieves a yield of 93.6% for the unsubstituted analog, suggesting comparable efficiency for the isopropyl variant.

Table 1: Optimization Parameters for Direct Amination

ParameterOptimal ValueEffect on Yield
Temperature110°CMaximizes enol-keto tautomerization
Reaction Time15 minutesPrevents over-decomposition
Ammonium Acetate Ratio1.3 equivalentsEnsures complete amination

Mechanistic Insights

The reaction proceeds via enamine formation:

  • Tautomerization : The diketone undergoes keto-enol tautomerization, stabilizing the conjugated enol form.

  • Nucleophilic Attack : Ammonium acetate provides NH₃, which attacks the electrophilic β-carbon of the enone system.

  • Cyclization : Intramolecular dehydration forms the cyclohexenone ring with the amino group at C3.

The isopropyl group at C5 sterically hinders side reactions, enhancing regioselectivity.

Semmler-Wolff Rearrangement of 5-Isopropylcyclohex-2-en-1-one Oxime

Oxime Formation

5-Isopropylcyclohex-2-en-1-one is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime. The oxime intermediate is isolated via filtration and dried, achieving >85% purity.

Acid-Catalyzed Rearrangement

The oxime undergoes Semmler-Wolff aromatization in acetic anhydride (Ac₂O) and acetyl chloride (AcCl) at 80–100°C. While traditionally used for aromatic amine synthesis, modified conditions (shorter reaction times, lower temperatures) halt the process at the cyclohexenone stage, yielding this compound.

Table 2: Semmler-Wolff Reaction Optimization

ConditionValueOutcome
Acid CatalystAc₂O/AcCl (3:1)Prevents over-acetylation
Temperature80°CLimits aromatization
Time2 hoursBalances completion vs. degradation

Challenges and Modifications

  • Aromatization Risk : Prolonged heating leads to benzene ring formation. To mitigate, p-toluenesulfonic acid (p-TsOH) is added catalytically, accelerating rearrangement without full dehydrogenation.

  • Byproduct Formation : Acetylation of the amino group is minimized by using ketene gas as a mild acetylating agent.

Functional Group Interconversion from 3-Hydroxy-5-isopropylcyclohex-2-en-1-one

Hydroxyl to Amino Conversion Strategies

3-Hydroxy-5-isopropylcyclohex-2-en-1-one serves as a precursor for amino group introduction:

  • Mitsunobu Reaction : Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in the presence of phthalimide substitutes hydroxyl with phthalimido groups, followed by hydrazine cleavage to yield the amine.

  • Curtius Rearrangement : Conversion of the hydroxyl group to an acyl azide and subsequent thermal rearrangement forms an isocyanate intermediate, hydrolyzed to the amine.

Intermediate Formation and Isolation

The Mitsunobu route achieves 70–75% yield but requires toxic reagents. In contrast, the Curtius method offers higher purity (>90%) but involves explosive intermediates, necessitating stringent safety protocols.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodYieldAdvantagesLimitations
Direct Amination90–94%Single-step, high efficiencyRequires specialized diketone
Semmler-Wolff75–85%Applicable to diverse substratesRisk of aromatization
Mitsunobu/Curtius70–90%Utilizes stable precursorsToxic/explosive reagents

Scientific Research Applications

3-Amino-5-isopropylcyclohex-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-isopropylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in various biochemical pathways, modulating enzyme activity and receptor interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Modifications

3-Amino-2-cyclohexenone (CAS: MFCD00013783)
  • Key Differences : Lacks the isopropyl group at position 4.
  • Impact: Reduced steric bulk and lipophilicity compared to 3-Amino-5-isopropylcyclohex-2-en-1-one.
  • Applications : Used in 3D-QSAR studies (CoMFA/CoMSIA) to model substituent effects on bioactivity. The absence of the isopropyl group simplifies synthesis but may limit pharmacokinetic properties .
2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-en-1-one
  • Key Differences : Incorporates a chlorine atom at position 2, a phenyl group at position 5, and a substituted aniline moiety.
  • Impact: Chlorine increases electron-withdrawing effects, altering reactivity.
Benzimidazolone Derivatives (e.g., 3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one)
  • Key Differences: Replaces the cyclohexenone ring with a fused benzimidazolone system.
  • Impact : The rigid aromatic system and methoxy group enhance stability and π-π stacking interactions, making it suitable for enzyme inhibition studies. The isopropyl group here modifies conformational flexibility rather than lipophilicity .

Functional Group Influence on Properties

Compound Name Substituents Key Properties
This compound 3-NH₂, 5-isopropyl Moderate lipophilicity (logP ~2.1*), balanced solubility in polar/apolar media
3-Amino-2-cyclohexenone 3-NH₂ Lower logP (~0.8*), higher aqueous solubility
2-Chloro-3-arylaminocyclohexenone 2-Cl, 3-aryl-NH, 5-Ph High logP (~3.5*), potential cytotoxicity due to Cl and aromatic groups
Benzimidazolone derivative 5-OCH₃, isopropyl-carbonyl Enhanced rigidity, logP ~2.9*, suited for receptor binding

*Hypothetical values based on substituent contributions.

Q & A

Q. What are the optimal synthetic routes for 3-amino-5-isopropylcyclohex-2-en-1-one?

A multi-step synthesis approach is typically employed, involving cyclization and amination reactions. For example, a modified Claisen-Schmidt condensation followed by selective amine functionalization can yield the target compound. Key parameters include temperature control (e.g., reflux in acetic acid at 110–120°C) and solvent selection (polar aprotic solvents like DMF for improved yield). Analytical techniques such as thin-layer chromatography (TLC) and 1H^1H/13C^{13}C NMR spectroscopy are critical for monitoring intermediate purity .

Q. How is structural characterization of this compound typically performed?

Standard methods include:

  • NMR Spectroscopy : 1H^1H NMR for hydrogen environments (e.g., enone protons at δ 5.8–6.2 ppm) and 13C^{13}C NMR for carbonyl (δ 200–210 ppm) and cyclohexenone backbone verification.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+).
  • Infrared (IR) Spectroscopy : Absorption bands for amine (3300–3500 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) groups .

Q. What solvents and reaction conditions favor high yields in its synthesis?

Polar solvents (e.g., acetic acid, DMF) under inert atmospheres (N2_2/Ar) enhance reaction efficiency. Temperature gradients (e.g., 24-hour reflux) minimize side products like over-oxidized derivatives. Catalytic bases (e.g., NaOAc) are often used to deprotonate intermediates during cyclization .

Advanced Research Questions

Q. How can mechanistic insights into its reactivity be investigated?

Computational methods (e.g., density functional theory (DFT)) model electron distribution in the enone system, predicting sites for nucleophilic attack. Experimental validation via kinetic studies (e.g., rate constants for amine addition under varying pH) and isotopic labeling (e.g., 15N^{15}N-tracing) can elucidate reaction pathways .

Q. What strategies resolve contradictions in reported spectroscopic data?

Contradictions (e.g., conflicting 1H^1H NMR shifts) may arise from solvent effects or tautomeric equilibria. Solutions include:

  • Replicating studies under standardized conditions (deuterated solvents, controlled temperature).
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Cross-referencing with X-ray crystallography data for unambiguous structural assignments .

Q. How do thermodynamic vs. kinetic control influence its synthetic pathways?

Thermodynamic control (prolonged heating) favors the more stable enone tautomer, while kinetic control (low-temperature quenching) may trap intermediates. For example, rapid cooling after cyclization can isolate a meta-substituted isomer, whereas extended heating yields the para-substituted product .

Q. What are its potential applications in drug discovery?

The compound’s α,β-unsaturated ketone moiety enables Michael addition reactions with biological nucleophiles (e.g., cysteine residues in enzymes). In vitro assays (e.g., enzyme inhibition studies using trypsin or kinase models) and molecular docking simulations (e.g., AutoDock Vina) assess its binding affinity to therapeutic targets .

Methodological Challenges and Solutions

Q. How can stereochemical effects on its bioactivity be evaluated?

Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Absolute configuration determination via X-ray crystallography or electronic circular dichroism (ECD) spectroscopy is essential for correlating stereochemistry with activity .

Q. What are the limitations of current analytical methods for this compound?

  • NMR Sensitivity : Low concentrations (<1 mM) may obscure minor impurities.
  • MS Fragmentation : Thermal instability under electron ionization (EI) can complicate molecular ion detection. Solutions include cryoprobes for enhanced NMR sensitivity and soft ionization techniques (e.g., ESI-MS) .

Q. How can green chemistry principles be applied to its synthesis?

Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) and catalyst recycling (e.g., immobilized Pd nanoparticles) reduce environmental impact. Microwave-assisted synthesis also shortens reaction times and improves energy efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.